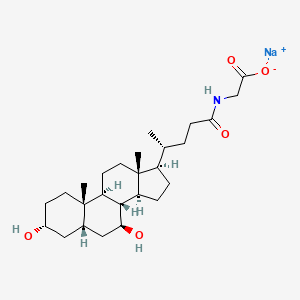

Ursodeoxycholylglycine sodium

Übersicht

Beschreibung

Ursodeoxycholylglycine sodium, also known as glycoursodeoxycholic acid sodium, is a bile acid-glycine conjugate. It is a secondary bile acid produced by the action of enzymes in the microbial flora of the colonic environment. This compound is known for its therapeutic potential, particularly in the treatment of liver diseases and neurodegenerative disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ursodeoxycholylglycine sodium is synthesized through the conjugation of ursodeoxycholic acid with glycine. The process involves the activation of the carboxylic acid group of ursodeoxycholic acid, followed by its reaction with glycine to form the amide bond. This reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ursodeoxycholylglycine sodium undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its therapeutic properties.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Wissenschaftliche Forschungsanwendungen

Cholestatic Liver Diseases

Ursodeoxycholylglycine sodium is widely recognized for its role in managing cholestatic liver diseases, such as primary biliary cholangitis and primary sclerosing cholangitis. The compound aids in reducing liver stiffness and improving liver function by altering bile acid composition, which decreases the concentration of toxic hydrophobic bile acids while increasing the hydrophilic ones .

Clinical Findings:

- A study indicated that treatment with this compound resulted in significant improvements in biochemical markers of liver function among patients with primary biliary cholangitis .

- Another clinical trial demonstrated its efficacy in reducing liver cyst volume growth in patients with polycystic liver disease .

Gallstone Management

This compound is effective in the treatment of radiolucent gallstones, particularly in patients undergoing elective cholecystectomy. It promotes the dissolution of cholesterol gallstones by altering the bile acid composition and enhancing the solubility of cholesterol .

Case Studies:

- A report highlighted successful dissolution of gallstones in a patient treated with this compound before surgery, demonstrating its utility as a preoperative treatment option .

Inflammatory Conditions

Emerging research suggests that this compound may have therapeutic implications beyond liver diseases. Its anti-inflammatory properties are being investigated for potential applications in inflammatory bowel diseases and other systemic inflammatory conditions .

Research Insights:

- In animal models of colitis, treatment with this compound resulted in decreased disease severity and inflammatory markers, suggesting a protective role against intestinal inflammation .

Summary of Findings

Wirkmechanismus

Ursodeoxycholylglycine sodium exerts its effects through several mechanisms:

Cytoprotective Effects: It protects cells from oxidative stress and apoptosis by modulating mitochondrial function and enhancing cellular autophagy.

Anti-inflammatory Effects: The compound reduces inflammation by inhibiting pro-inflammatory cytokines and pathways.

Cholestatic Effects: It improves bile flow and reduces bile acid toxicity by modulating bile acid transporters and receptors

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glycochenodeoxycholic acid: Another bile acid-glycine conjugate with similar therapeutic properties.

Taurochenodeoxycholic acid: A taurine-conjugated bile acid with distinct biological activities.

Lithocholic acid: A secondary bile acid with different metabolic and therapeutic profiles.

Uniqueness

Ursodeoxycholylglycine sodium is unique due to its specific conjugation with glycine, which imparts distinct cytoprotective and anti-inflammatory properties. Its ability to modulate mitochondrial function and enhance autophagy sets it apart from other bile acid derivatives .

Biologische Aktivität

Ursodeoxycholylglycine sodium (UDCA-Gly) is a bile acid derivative that has garnered attention for its diverse biological activities, particularly in the context of hepatobiliary diseases. This article provides an overview of its mechanisms of action, therapeutic applications, and relevant research findings, including case studies and data tables.

Ursodeoxycholic acid (UDCA), the parent compound of UDCA-Gly, exhibits several biological activities that contribute to its therapeutic effects:

- Choleretic Effects : UDCA promotes bile flow and alters bile composition, reducing the toxicity of hydrophobic bile acids. It enhances the secretion of hydrophilic bile acids and increases intracellular calcium levels in cholestatic hepatocytes, stimulating transport proteins involved in biliary secretion .

- Hepatoprotective Properties : UDCA protects liver cells (hepatocytes) from damage induced by reactive oxygen species (ROS) and inflammation. It activates anti-apoptotic pathways and reduces oxidative stress by inhibiting ROS production from Kupffer cells .

- Immunomodulation : Studies suggest that UDCA may modulate immune responses by decreasing the expression of major histocompatibility complex (MHC) class I antigens in liver cells, which could have implications for autoimmune liver diseases .

Therapeutic Applications

UDCA-Gly has been studied for various conditions, including:

- Cholestatic Liver Diseases : Clinical trials have shown that UDCA can improve liver function and reduce symptoms in conditions such as primary biliary cholangitis and primary sclerosing cholangitis .

- Polycystic Liver Disease : A phase 2 clinical trial indicated that UDCA administration resulted in a reduction of liver cyst volume growth in patients with autosomal-dominant polycystic kidney/liver disease .

- Inflammatory Bowel Disease : Research has demonstrated that UDCA and its conjugates (TUDCA and GUDCA) can alleviate colitis symptoms in animal models by reducing inflammation and restoring gut microbiota balance .

Case Study 1: Aplastic Anemia Treatment

A 22-year-old male with stage 3 aplastic anemia was treated with microemulsion-formulated cyclosporine A alongside UDCA. The treatment markedly improved the absorption of cyclosporine A, suggesting a synergistic effect that warrants further investigation .

Case Study 2: Cystic Fibrosis

In patients with cystic fibrosis-associated liver disease, UDCA treatment was associated with reduced liver stiffness, indicating a potential to prevent fibrosis progression .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of UDCA:

Eigenschaften

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYACJGHNRIFCT-LWADHXPTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92411-07-9 | |

| Record name | Ursodeoxycholylglycine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092411079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | URSODEOXYCHOLYLGLYCINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SMU62O28G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.